molecular formula C13H14N4O B7465932 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide

3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide

Cat. No. B7465932
M. Wt: 242.28 g/mol
InChI Key: FSIKHMOUXHATGV-UHFFFAOYSA-N
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Description

3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the pyrazine family of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the expression of genes involved in cell proliferation and angiogenesis. Additionally, this compound has been found to induce the production of reactive oxygen species, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound is its low solubility, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of the compound in more detail, to better understand how it works at the molecular level. Additionally, future research could focus on improving the synthesis method of the compound, to increase its yield and purity. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, to ensure that it can be used safely in humans.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. The mechanism of action of the compound is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Future research could focus on improving the synthesis method of the compound, investigating its safety and toxicity, and studying its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide can be achieved using various methods, including the reaction of pyrazine-2-carboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent. Another method involves the reaction of 3,5-dimethylaniline with pyrazine-2-carboxylic acid chloride in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been investigated for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-5-9(2)7-10(6-8)17-13(18)11-12(14)16-4-3-15-11/h3-7H,1-2H3,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIKHMOUXHATGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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